LevR protein
Description
The LevR protein is a transcriptional activator in Bacillus subtilis that regulates the levanase operon, responsible for fructose metabolism. LevR contains two critical domains: an N-terminal domain homologous to the NtrC family of σ⁵⁴-dependent transcriptional activators and a C-terminal domain resembling the BglG family of antiterminator proteins . Its activity is tightly regulated by the phosphotransferase system (PTS), which integrates carbon catabolite repression (CCR) and substrate-specific induction.
Properties
CAS No. |
136111-34-7 |
|---|---|
Molecular Formula |
C5H5IN2O2 |
Synonyms |
LevR protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Regulatory Mechanisms :
- Activation: Phosphorylation of LevR’s domain B (His-585) by HPr (His-15-P) in the presence of phosphoenolpyruvate (PEP) enhances DNA-binding affinity, promoting levanase operon transcription .
- Inhibition: Phosphorylation of domain C (His-869) by the fructose-specific PTS components LevD and LevE inactivates LevR, preventing transcription under non-inducing conditions .
- Carbon Catabolite Repression (CCR) : LevR’s phosphorylation state links fructose availability to broader metabolic regulation, ensuring preferential use of preferred carbon sources .
Comparison with Structurally and Functionally Similar Proteins
Structural Homologs: NtrC and BglG Families
Key Differences :
Functional Analogs: PRD-Containing Regulators
Key Insights :
- Dual Phosphorylation : LevR and MtlR use opposing phosphorylation events (activation vs. repression), while GlcT’s PRDs exhibit functional redundancy due to sequence similarity .
- CCR Integration : LevR uniquely couples substrate induction (fructose) and CCR through HPr, whereas GlcT primarily responds to glucose availability .
Cross-Species Homologs: Lactobacillus casei LevR
Functional Conservation :
- Both LevR variants require phosphorylation for activation but differ in promoter recognition and CCR mechanisms due to species-specific metabolic demands .
Research Findings and Implications
Mutational Studies :
- Substitution of His-585 (domain B) in LevR abolishes HPr-mediated activation, while His-869 (domain C) mutations lead to constitutive operon expression, mimicking fructose induction .
- In L. casei, disruption of levB (EIIBLev) results in constitutive operon activity, highlighting evolutionary conservation of PTS-dependent regulation .
Phosphorylation Dynamics: LevR’s activation requires sequential PTS interactions: PEP → EI → HPr → LevR (domain B), whereas LevD/E-mediated phosphorylation (domain C) overrides activation . This antagonistic phosphorylation ensures precise metabolic adaptation, a feature less pronounced in single-domain regulators like BglG .
Technological Applications: LevR’s modular design (NtrC + BglG domains) provides a template for engineering synthetic PTS-responsive promoters in metabolic engineering .
Q & A
Q. What is the primary functional role of LevR protein in bacterial systems?
LevR is a transcriptional activator regulating carbohydrate metabolism operons, particularly the levanase operon (lev), in bacteria like Bacillus subtilis and Lactobacillus strains. It binds to promoter regions and activates transcription via interactions with RNA polymerase containing σ54-like factors. Phosphorylation by the phosphotransferase system (PTS) modulates its activity, enabling cells to prioritize carbon sources .
Q. How does LevR interact with the PTS system?
LevR activity is dually regulated by PTS components:
- Positive regulation : Phosphorylation of LevR’s B domain by HPr (His-15-P) activates transcription.
- Negative regulation : Phosphorylation of the C domain by LevD/LevE (components of the fructose-specific PTS) inactivates LevR, overriding B domain activation. Experimental evidence includes in vitro phosphorylation assays with enzyme I, HPr, and truncated LevR polypeptides .
Q. What experimental methods are used to study LevR’s phosphorylation states?
- Phosphorylation assays : Incubation of LevR with PEP, enzyme I, and HPr under controlled conditions to track phosphate transfer.
- Mutagenesis : Site-directed mutations of conserved His residues (e.g., His-488 and His-776 in Lactobacillus BL23) to assess phosphorylation-dependent activation .
- Transcriptional reporter systems : Measuring lev operon expression in ptsH (HPr) or levD/levE mutants to isolate regulatory effects .
Advanced Research Questions
Q. How do conflicting findings about LevR’s σ54 dependence in different bacterial species inform its regulatory mechanisms?
In Bacillus subtilis, LevR requires σ54 for operon activation, whereas Lactobacillus BL23 LevR operates independently of σ54. This divergence suggests evolutionary adaptation to species-specific metabolic needs. Researchers should compare structural domains (e.g., PRD1/PRD2 regions) and employ cross-species transcriptional assays to identify conserved vs. unique regulatory features .
Q. What experimental strategies resolve contradictions in LevR’s dual phosphorylation regulation?
- Domain-specific truncation studies : Truncated LevR polypeptides lacking the C domain retain HPr-dependent activation but lose responsiveness to LevD/LevE, confirming domain-specific roles .
- Phosphomimetic mutants : Substituting His residues with Asp/Glu to simulate phosphorylation states and assess operon activation in ptsH or levD/levE knockout strains .
Q. How does carbon catabolite repression (CCR) influence LevR activity, and how can this be modeled experimentally?
CCR prioritizes preferred carbon sources (e.g., glucose) by dephosphorylating HPr, reducing LevR activation. Experimental approaches include:
- Growth condition modulation : Culturing bacteria in media with competing sugars (e.g., glucose vs. fructose) and quantifying lev operon expression via qRT-PCR.
- PTS activity inhibitors : Using α-methyl glucoside (a non-metabolizable PTS substrate) to block HPr phosphorylation and measure downstream LevR effects .
Methodological Recommendations
- For phosphorylation studies : Use in vitro reconstitution assays with purified PTS components (enzyme I, HPr) to isolate LevR’s phosphorylation state .
- For operon expression analysis : Employ β-galactosidase reporters under the lev promoter in mutant backgrounds to quantify activation/inactivation thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
